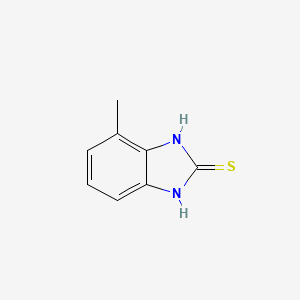

2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl-

Descripción

Historical Context and Development of Benzimidazole Thione Chemistry

The historical development of benzimidazole thione chemistry traces back to the late 19th century when benzimidazole was first synthesized by Hoebrecker in 1872 through the reduction of 2-nitro-4-methylacetanilide. This pioneering work established the foundation for subsequent investigations into benzimidazole derivatives, including the thione variants that would emerge as compounds of significant chemical and biological importance. Following Hoebrecker's initial synthesis, Ladenburg later prepared similar compounds through the refluxing of 3,4-diamine toluene with glacial acetic acid, demonstrating alternative synthetic pathways for accessing these heterocyclic systems.

The evolution of benzimidazole thione chemistry gained substantial momentum in the mid-20th century when researchers began to recognize the unique properties imparted by the thione functional group. The development of carbon disulfide-based synthetic methodologies enabled the systematic preparation of various benzimidazole-2-thione derivatives, including methylated variants such as 2H-benzimidazole-2-thione, 1,3-dihydro-4-methyl-. These synthetic advances were particularly significant as they allowed for the exploration of structure-activity relationships and the investigation of how positional substitution affects the chemical and physical properties of these compounds.

The discovery that 5,6-dimethylbenzimidazole constitutes a structural component of vitamin B12 further intensified research interest in benzimidazole chemistry during the latter half of the 20th century. This finding demonstrated the biological relevance of benzimidazole derivatives and prompted extensive investigations into their potential pharmaceutical applications. The recognition of benzimidazole as a privileged scaffold in medicinal chemistry subsequently led to increased focus on thione derivatives, as the sulfur atom provides additional sites for molecular interactions and coordination with metal centers.

Significance in Heterocyclic Chemistry Research

The significance of 2H-benzimidazole-2-thione, 1,3-dihydro-4-methyl- in heterocyclic chemistry research stems from its unique structural characteristics and versatile reactivity patterns. As a member of the broader class of benzimidazole-thione compounds, this molecule exhibits tautomeric behavior between thione and thiol forms, with spectroscopic evidence consistently indicating a preference for the thione tautomer in both solid state and solution. Nuclear magnetic resonance spectroscopy studies have revealed characteristic signals, including the presence of exchangeable protons and distinctive aromatic proton patterns that reflect the electronic environment of the methylated benzimidazole core.

The compound serves as an important model system for understanding the effects of methyl substitution on the electronic properties of benzimidazole-thione frameworks. Computational studies using density functional theory have provided insights into the molecular geometry, electronic distribution, and energetic preferences of different conformational states. These theoretical investigations have revealed that the methyl group at the 4-position influences both the electron density distribution within the heterocyclic ring system and the intermolecular interaction patterns that govern crystal packing arrangements.

Research applications of this compound extend to coordination chemistry, where the sulfur atom of the thione group serves as a Lewis base capable of forming complexes with various metal centers. The presence of the methyl substituent modulates the electronic properties of the sulfur donor atom, affecting both the stability and reactivity of resulting metal complexes. These coordination compounds have found applications in areas ranging from catalysis to materials science, demonstrating the versatility of this heterocyclic scaffold.

Position within Benzimidazole Family of Compounds

Within the extensive benzimidazole family of compounds, 2H-benzimidazole-2-thione, 1,3-dihydro-4-methyl- occupies a distinctive position due to its specific substitution pattern and the presence of the thione functional group. The compound can be classified as both a methylated benzimidazole derivative and a member of the benzimidazole-thione subfamily, placing it at the intersection of two important structural classes. Comparative studies with other benzimidazole derivatives have revealed that the combination of methyl substitution and thione functionality imparts unique properties that distinguish it from both unsubstituted benzimidazole-2-thione and methylated benzimidazole variants lacking the thione group.

The structural relationship between 2H-benzimidazole-2-thione, 1,3-dihydro-4-methyl- and other family members has been extensively studied through crystallographic analysis. These investigations have revealed distinct packing patterns and intermolecular interaction networks that differ from those observed in the parent benzimidazole-2-thione compound. The methyl group at the 4-position introduces steric effects that influence molecular conformation and crystal structure, leading to different space group preferences and unit cell parameters compared to unsubstituted analogs.

Systematic structure-activity relationship studies have positioned this compound as a valuable reference point for understanding how specific substitution patterns affect biological activity within the benzimidazole family. Research has demonstrated that the 4-methyl substitution pattern can significantly influence molecular recognition events, binding affinities, and pharmacological profiles. This positioning within the benzimidazole family has made the compound an important tool for medicinal chemists seeking to optimize biological activity through strategic structural modifications.

Overview of Current Research Applications and Importance

Current research applications of 2H-benzimidazole-2-thione, 1,3-dihydro-4-methyl- span multiple scientific disciplines, reflecting the compound's versatility and unique properties. In materials science, the compound has attracted attention as a potential corrosion inhibitor for metallic surfaces, with studies demonstrating its ability to form protective films through adsorption processes. The molecular structure, featuring both electron-donating nitrogen atoms and the sulfur-containing thione group, provides multiple sites for interaction with metal surfaces, leading to effective corrosion protection in acidic environments.

Biological research applications have focused on the compound's potential antimicrobial and antifungal properties, building upon the established biological activity of benzimidazole derivatives. Studies have investigated the compound's ability to inhibit various pathogenic organisms, with particular attention to structure-activity relationships that correlate biological efficacy with specific molecular features. The presence of the methyl substituent at the 4-position has been shown to influence biological activity profiles, suggesting opportunities for targeted therapeutic applications.

Coordination chemistry research has extensively explored the use of 2H-benzimidazole-2-thione, 1,3-dihydro-4-methyl- as a ligand in metal complex formation. The compound's ability to coordinate through the sulfur atom of the thione group has led to the development of novel metal complexes with potential applications in catalysis, sensing, and materials science. Recent investigations have focused on understanding how the methyl substitution affects coordination geometry, complex stability, and electronic properties of the resulting metal complexes.

Analytical chemistry applications have emerged from the compound's distinctive spectroscopic properties and its ability to form characteristic complexes with metal ions. Research has explored its potential use as a selective reagent for metal detection and quantification, taking advantage of the specific coordination behavior imparted by the methylated benzimidazole-thione framework. The development of analytical methods based on this compound represents an active area of current research, with applications in environmental monitoring and industrial quality control.

| Research Application Area | Key Properties Utilized | Current Investigation Focus | Potential Applications |

|---|---|---|---|

| Materials Science | Corrosion inhibition, film formation | Adsorption mechanisms, surface interactions | Protective coatings, industrial applications |

| Biological Research | Antimicrobial activity, enzyme inhibition | Structure-activity relationships | Therapeutic agents, agricultural applications |

| Coordination Chemistry | Metal coordination, ligand properties | Complex stability, electronic effects | Catalysis, sensing, materials |

| Analytical Chemistry | Selective metal binding, spectroscopic properties | Detection methods, quantification techniques | Environmental monitoring, quality control |

Propiedades

IUPAC Name |

4-methyl-1,3-dihydrobenzimidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2S/c1-5-3-2-4-6-7(5)10-8(11)9-6/h2-4H,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDQCDDZBBZNIFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)NC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2067290 | |

| Record name | 2-Mercapto-4-methyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2067290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27231-33-0, 53988-10-6 | |

| Record name | 1,3-Dihydro-4-methyl-2H-benzimidazole-2-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27231-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027231330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Mercaptomethylbenzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053988106 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 27231-33-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129263 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Mercapto-4-methyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2067290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dihydro-4(or 5)-methyl-2H-benzimidazole-2-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.532 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mecanismo De Acción

Target of Action

4-Methyl-1H-benzimidazole-2-thiol, also known as Methyl-2-mercaptobenzimidazole, primarily targets metals and alloys, acting as a corrosion inhibitor . It is particularly effective for steels, pure metals such as iron, aluminum, copper, zinc, and various alloys .

Mode of Action

The compound interacts with its targets by forming a protective film on the metal surface, which decreases the rate of attack by the environment on metals . It acts as a mixed type inhibitor, exhibiting a stronger inhibitive effect on the cathodic reaction than on the anodic one . This inhibitive behavior appears as a consequence of energetic effect and blocking of the active surface atoms, leading to the decrease of the surface concentration of the hydrogen ions and the increase of hydrogen evolution overpotential .

Pharmacokinetics

Benzimidazole derivatives are generally known for their excellent bioavailability, safety, and stability profiles .

Result of Action

The primary result of the action of 4-Methyl-1H-benzimidazole-2-thiol is the prevention of corrosion in metals and alloys. By forming a protective film on the metal surface, it significantly reduces the rate of corrosion, thereby preventing loss or contamination of the product, reduction in efficiency, increase of maintenance needs, plant shutdowns, and expensive overdesign .

Análisis Bioquímico

Biochemical Properties

2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- plays a crucial role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with zinc ions, forming a zinc salt complex. This interaction can affect the activity of zinc-dependent enzymes, potentially inhibiting or activating them. Additionally, 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- can bind to proteins, altering their conformation and function.

Cellular Effects

The effects of 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- on various cell types and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to changes in the expression of genes involved in oxidative stress responses. It may also affect cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through various pathways.

Molecular Mechanism

At the molecular level, 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- exerts its effects through several mechanisms. It can bind to biomolecules, such as enzymes and proteins, affecting their activity. This binding can result in enzyme inhibition or activation, depending on the specific interaction. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound can result in sustained effects on cellular function, including alterations in gene expression and enzyme activity.

Dosage Effects in Animal Models

The effects of 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Toxic or adverse effects, such as damage to the reproductive system, liver, kidney, and thyroid, have been observed at high doses. These effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound can affect the activity of enzymes involved in oxidative stress responses, leading to changes in the levels of reactive oxygen species and other metabolites.

Transport and Distribution

Within cells and tissues, 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation. The compound’s distribution within tissues can influence its biochemical activity and overall effects on cellular function.

Subcellular Localization

The subcellular localization of 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall biochemical effects.

Actividad Biológica

2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl (commonly referred to as 4-Me-MBT) is a sulfur-containing heterocyclic compound with notable biological activities. Its structure features a benzimidazole core substituted with a thione group and a methyl group at the fourth position, which influences its chemical reactivity and biological properties. This article explores the compound's biological activity, including its antioxidant, antimicrobial, and anticancer properties, supported by various research findings.

- Molecular Formula : C8H8N2S

- Molecular Weight : 164.22 g/mol

- Structure : The compound exhibits tautomerism, existing primarily in its thione form, which has implications for its reactivity and biological activity.

Antioxidant Activity

Research indicates that 2H-benzimidazole-2-thione derivatives possess significant antioxidant properties. These compounds can scavenge free radicals, thereby neutralizing harmful oxidative stress within biological systems. The mechanism involves donating hydrogen atoms to free radicals, effectively reducing their reactivity and potential damage to cells.

Table 1: Antioxidant Activity of 2H-Benzimidazole-2-thione Derivatives

| Compound | Assay Type | IC50 (µM) |

|---|---|---|

| 4-Me-MBT | DPPH | Not specified |

| 4-Me-MBT | ABTS | Not specified |

Note: Specific IC50 values for 4-Me-MBT are not detailed in the sources but are referenced as significant in studies of similar compounds.

Antimicrobial Activity

The antibacterial and antifungal properties of 4-Me-MBT make it a candidate for pharmaceutical applications. Various studies have demonstrated its efficacy against a range of pathogens, including Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans. The mechanism of action may involve interference with microbial metabolic pathways or direct damage to microbial cell structures.

Table 2: Antimicrobial Efficacy of 2H-Benzimidazole-2-thione Derivatives

| Pathogen | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Bacterial | Not specified |

| Escherichia coli | Bacterial | Not specified |

| Candida albicans | Fungal | Not specified |

Anticancer Activity

Emerging research highlights the potential of 4-Me-MBT as an anticancer agent. Studies have shown that it can induce apoptosis in cancer cells by modulating key apoptotic pathways. For instance, it has been observed to increase levels of pro-apoptotic proteins like Bax while decreasing anti-apoptotic proteins like Bcl-2 .

Table 3: Cytotoxicity of 2H-Benzimidazole-2-thione in Cancer Cell Lines

| Cancer Cell Line | Cell Inhibition (%) |

|---|---|

| Non-small cell lung cancer | Up to 88.04 |

| Colon cancer | Up to 82.72 |

| Breast cancer | Up to 104.40 |

| Ovarian cancer | Up to 85.41 |

The biological activity of 4-Me-MBT is attributed to its ability to interact with various molecular targets within cells. It may inhibit key enzymes involved in cell proliferation and modulate metabolic pathways relevant to disease progression. This interaction can influence both pharmacokinetics and pharmacodynamics, making it a subject of interest for further therapeutic exploration.

Case Studies

Several case studies have documented the synthesis and evaluation of derivatives based on the benzimidazole-2-thione scaffold:

- Antioxidant Evaluation : A study assessed the antioxidant capabilities of various benzimidazole derivatives, noting that some exhibited comparable activity to standard antioxidants like ascorbic acid.

- Antimicrobial Testing : Research demonstrated that certain derivatives displayed broad-spectrum antimicrobial activity, suggesting potential applications in treating infections resistant to conventional antibiotics.

- Anticancer Research : Investigations into the anticancer effects revealed that specific substitutions on the benzimidazole core could enhance cytotoxicity against various cancer cell lines.

Aplicaciones Científicas De Investigación

1. Antioxidant Activity

Research indicates that derivatives of 2H-benzimidazole-2-thione possess significant antioxidant properties. The thione functionality enhances the compound's ability to scavenge free radicals, mitigating oxidative stress in biological systems.

2. Antimicrobial and Antifungal Properties

Studies have shown that this compound exhibits notable antimicrobial activity against various pathogens. For instance, it has demonstrated significant inhibitory effects on Staphylococcus aureus and Candida albicans, suggesting potential applications in pharmaceuticals as an alternative therapeutic agent .

3. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Derivatives have shown the ability to inhibit pro-inflammatory cytokines, indicating their potential as therapeutic agents in inflammatory diseases such as arthritis .

4. Interaction with Metal Ions

The ability of benzimidazole-2-thione derivatives to form complexes with metal ions adds another layer to their biological activity. This property is relevant in studies involving metal-related biological processes or the development of chelating agents.

Case Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of various benzimidazole derivatives found that 2H-benzimidazole-2-thione exhibited substantial activity against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) was lower than that of standard antibiotics, indicating its potential as an alternative therapeutic agent .

Case Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory effects of this compound demonstrated that it significantly reduced levels of tumor necrosis factor-alpha (TNF-α) in vitro. This suggests a promising role in managing inflammatory conditions such as arthritis .

Comparación Con Compuestos Similares

Structural and Functional Group Variations

2H-Benzimidazole-2-thione, 1,3-dihydro-1-propyl (CAS not specified)

- Structure : Propyl substituent at position 1 instead of methyl.

- Properties :

- Applications : Likely serves as a pharmaceutical intermediate due to enhanced membrane permeability.

2H-Imidazole-2-thione, 1,3-dihydro-5-(4-methylphenyl)-1-(phenylmethyl) (CAS 1105188-70-2)

- Structure : Imidazole core with bulky aromatic substituents.

- Properties :

- Reactivity : Reduced nucleophilicity due to steric hindrance from benzyl and p-tolyl groups.

1,3-Dihydro-2H-benzimidazol-2-one (CAS 615-16-7)

- Structure : Ketone (-C=O) replaces thione (-C=S).

- Properties :

- Applications: Potential use in medicinal chemistry as a bioisostere for thiones.

Physicochemical and Thermal Properties

| Property | 4-Methyl-2-thione (Zinc salt) | 1-Propyl-2-thione | 5-(4-Methylphenyl)-imidazole-2-thione |

|---|---|---|---|

| logP | ~1.5 (estimated) | 2.735 | N/A |

| Boiling point (°C) | >255 (decomposition) | 299.1±23.0 | 436.1±55.0 |

| Water solubility | 0.238 kg/L | Insoluble | Insoluble |

| Density (g/cm³) | >1.2 | 1.2±0.1 | 1.24 |

Métodos De Preparación

Condensation Reactions with Carbon Disulfide

The most widely reported method for synthesizing 2H-benzimidazole-2-thione derivatives involves the condensation of o-phenylenediamine derivatives with carbon disulfide (CS₂) under alkaline conditions. For the 4-methyl variant, 4-methyl-o-phenylenediamine serves as the primary precursor.

In a representative procedure, 4-methyl-o-phenylenediamine reacts with CS₂ in dimethyl sulfoxide (DMSO) or ethanol, catalyzed by pyridine or potassium hydroxide . The reaction proceeds via the formation of an intermediate isothiocyanate, which undergoes intramolecular cyclization to yield the benzimidazole-2-thione core. A study by Al-Sheikh et al. (2009) demonstrated that substituting the solvent with DMSO and using pyridine as a base increased cyclization efficiency, achieving yields of 74% for analogous structures .

Key reaction parameters:

This method’s versatility allows for scalability, though purification often requires column chromatography to isolate the target compound from byproducts like H₂S .

Cyclization of Thiourea Derivatives

An alternative route involves cyclizing thiourea derivatives functionalized with a methyl group at the 4-position. This method leverages the nucleophilic attack of sulfur on adjacent carbons to form the benzimidazole ring.

For example, N-(4-methyl-2-nitrophenyl)thiourea undergoes reduction of the nitro group to an amine, followed by acid-catalyzed cyclization. A 2012 study using macrocyclic aminal intermediates reported yields of 15–51.4% for similar benzimidazole-2-thiones, with purity confirmed via GC-MS and NMR . The thiourea route is particularly advantageous for introducing substituents at specific positions, as the nitro group’s reduction and subsequent cyclization can be tightly controlled.

Optimization challenges:

-

Nitro group reduction requires careful selection of reducing agents (e.g., SnCl₂/HCl or catalytic hydrogenation).

-

Acidic cyclization conditions (e.g., HCl or H₂SO₄) must avoid over-protonation of the thione group .

Post-Synthetic Modification of Benzimidazole Scaffolds

Post-synthetic alkylation or methylation of pre-formed benzimidazole-2-thiones provides a pathway to introduce the 4-methyl group. This method is less common but useful for late-stage functionalization.

In one approach, 2-mercaptobenzimidazole is treated with methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydride. The reaction selectively alkylates the sulfur atom, but competing N-alkylation necessitates careful stoichiometric control . A technical report from VulcanChem highlights that this method yields <30% of the target product due to byproduct formation, limiting its industrial applicability .

Comparative Analysis of Synthesis Methods

The table below summarizes the efficacy of each method based on yield, scalability, and practicality:

| Method | Yield Range | Key Advantages | Limitations |

|---|---|---|---|

| Condensation with CS₂ | 15–74% | High scalability; minimal byproducts | Requires toxic CS₂; lengthy purification |

| Thiourea cyclization | 15–51.4% | Precise substituent control | Multi-step process; low yields |

| Post-synthetic alkylation | <30% | Late-stage functionalization flexibility | Low selectivity; poor yields |

Mechanistic Insights and Spectral Validation

The reaction mechanisms for these methods have been validated through spectral data:

-

IR spectroscopy confirms the C=S stretch at 1,200–1,250 cm⁻¹ .

-

¹H NMR spectra show characteristic singlet peaks for the methyl group at δ 2.1–2.5 ppm and aromatic protons at δ 6.8–7.3 ppm .

-

13C NMR reveals the thione carbon at δ 165–170 ppm, with the methyl carbon resonating at δ 20–25 ppm .

Industrial and Environmental Considerations

Industrial-scale synthesis prioritizes the CS₂ condensation route due to its balance of yield and cost. However, CS₂’s toxicity necessitates closed-loop systems to capture H₂S byproducts. Recent advancements in flow chemistry have reduced reaction times to <2 hours, enhancing throughput .

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for preparing 2H-benzimidazole-2-thione derivatives, and how are they optimized for purity and yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, refluxing 1,3-dihydro-2H-benzimidazole-2-thione with substituted aldehydes (e.g., 4-fluorobenzaldehyde) in dimethyl sulfoxide (DMSO) with anhydrous K₂CO₃ for 1 hour achieves yields up to 92% after recrystallization . Sodium metabisulfite in dry DMF under nitrogen at 120°C for 18 hours is another method for coupling with aldehydes . Purification often involves column chromatography (silica gel) or solvent recrystallization to isolate high-purity solids .

Q. Which spectroscopic and analytical techniques are routinely employed to characterize 2H-benzimidazole-2-thione derivatives?

- Methodological Answer : IR spectroscopy identifies thione (C=S) stretches (~1200–1250 cm⁻¹) and NH vibrations. ¹H/¹³C-NMR confirms substituent integration and electronic environments (e.g., thione carbon at δ ~165–170 ppm). GC-MS validates molecular ion peaks and fragmentation patterns, while elemental analysis ensures stoichiometric purity . For crystallinity, X-ray diffraction with SHELX software resolves bond lengths and angles .

Q. How is the biological activity of 2H-benzimidazole-2-thione derivatives screened in preliminary assays?

- Methodological Answer : Common assays include antioxidant evaluation via DPPH radical scavenging and enzyme inhibition studies (e.g., acetylcholinesterase). For example, hydrazone derivatives are tested at concentrations of 10–100 μM in vitro, with IC₅₀ values calculated using spectrophotometric methods . Cytotoxicity is assessed via MTT assays on cell lines like HepG2 .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., ambiguous NMR signals) be resolved for structurally similar benzimidazole-2-thione derivatives?

- Methodological Answer : Use 2D NMR techniques (COSY, HSQC, HMBC) to assign overlapping proton environments. For example, HMBC correlations between thione sulfur and adjacent carbons clarify substitution patterns. Cross-validation with X-ray crystallography or computational simulations (DFT) resolves ambiguities in tautomeric forms .

Q. What strategies optimize reaction yields when synthesizing derivatives with bulky substituents or sensitive functional groups?

- Methodological Answer : Bulky nucleophiles (e.g., benzotriazole) require polar aprotic solvents (DMF) and extended reaction times (18–24 hours) to overcome steric hindrance. For acid-sensitive groups, mild bases (K₂CO₃) and low temperatures (0–5°C) prevent decomposition. Yields drop significantly with larger nucleophiles (e.g., t-butanol), necessitating iterative solvent screening (DMSO > DMF > THF) .

Q. How do computational methods like molecular docking enhance the understanding of structure-activity relationships (SAR) in benzimidazole-2-thione derivatives?

- Methodological Answer : Docking studies (AutoDock Vina, Schrödinger Suite) predict binding modes to target proteins (e.g., antioxidant enzymes). For instance, hydrazone derivatives show strong H-bonding with glutathione peroxidase active sites, correlating with experimental IC₅₀ values. MD simulations (AMBER) assess stability over 100 ns trajectories, validating docking poses .

Q. What challenges arise in crystallographic analysis of 2H-benzimidazole-2-thione derivatives, and how are they addressed?

- Methodological Answer : Twinned crystals or weak diffraction (common with flexible substituents) require high-resolution data (≤1.0 Å) and iterative refinement in SHELXL. Anisotropic displacement parameters model disorder, while SQUEEZE (PLATON) removes solvent molecules from poorly resolved regions .

Q. How are reaction mechanisms (e.g., thione-aldehyde coupling) elucidated using kinetic and mechanistic studies?

- Methodological Answer : Pseudo-first-order kinetics under varying aldehyde concentrations identify rate-determining steps. Intermediate trapping (e.g., Schiff bases) via LC-MS and isotopic labeling (¹³C-aldehydes) traces reaction pathways. Computational studies (DFT) map energy barriers for nucleophilic attack at the thione sulfur .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.